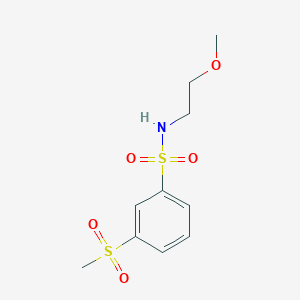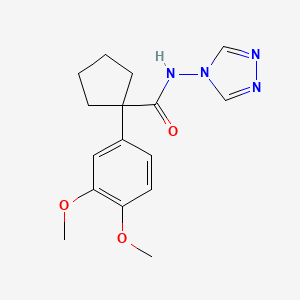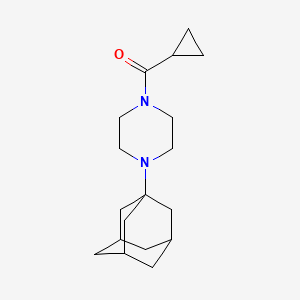
N-1H-indazol-5-yl-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-indazol-5-yl-2-(4-methoxyphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as MI-2, and it has been found to exhibit promising anticancer properties. In
Applications De Recherche Scientifique
MI-2 has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. It has been found to inhibit the activity of a protein called menin, which is involved in the development and progression of cancer. MI-2 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of acute myeloid leukemia (AML) and other types of cancer.
Mécanisme D'action
MI-2 inhibits the activity of menin by binding to its binding site on histone H3. This prevents the interaction between menin and the histone, which in turn leads to the downregulation of genes involved in cancer development and progression. MI-2 has also been found to induce apoptosis (cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MI-2 has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. MI-2 has also been found to inhibit the growth and metastasis of cancer cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MI-2 is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. MI-2 has also been found to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of MI-2 is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on MI-2. One area of interest is the development of more potent analogs of MI-2 that can overcome the limitations of the current compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MI-2. Additionally, the combination of MI-2 with other anticancer agents is an area of interest for future research. Finally, the evaluation of MI-2 in other types of cancer is an important direction for future studies.
In conclusion, N-1H-indazol-5-yl-2-(4-methoxyphenyl)acetamide or MI-2 is a synthetic compound with promising anticancer properties. Its selectivity towards cancer cells, good pharmacokinetic properties, and mechanism of action make it a promising candidate for cancer therapy. Future research on MI-2 is focused on the development of more potent analogs, identification of biomarkers, combination with other anticancer agents, and evaluation in other types of cancer.
Méthodes De Synthèse
The synthesis of MI-2 involves the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 1H-indazole-5-carboxylic acid to form N-1H-indazol-5-yl-2-(4-methoxyphenyl)acetamide. The synthesis of MI-2 has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-5-2-11(3-6-14)8-16(20)18-13-4-7-15-12(9-13)10-17-19-15/h2-7,9-10H,8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSANDBKQFLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![4-[(ethylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5346143.png)
![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)


![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)

![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5346231.png)